(Thiomorpholinium-4-ylmethyl)trifluoroborate
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Overview
Description
(Thiomorpholinium-4-ylmethyl)trifluoroborate is an organotrifluoroborate compound with the empirical formula C5H11BF3NS and a molecular weight of 185.02 g/mol . This compound is known for its involvement in Suzuki-Miyaura cross-coupling reactions and its role as a versatile and stable boronic acid surrogate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate typically involves the reaction of thiomorpholine with boron trifluoride. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Thiomorpholinium-4-ylmethyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of the trifluoroborate with various aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate. The reactions are typically carried out in solvents such as ethanol or water under mild to moderate temperatures .
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(Thiomorpholinium-4-ylmethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Thiomorpholinium-4-ylmethyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate. This complex then undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl or vinyl-aryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Potassium (cyanomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
- Potassium Isoquinoline-4-trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
(Thiomorpholinium-4-ylmethyl)trifluoroborate is unique due to its thiomorpholine moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Properties
IUPAC Name |
trifluoro(thiomorpholin-4-ium-4-ylmethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NS/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNVVPNMYVRSKZ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCSCC1)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692884 |
Source
|
Record name | Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268340-95-9 |
Source
|
Record name | Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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